

A Comparative Guide to Experimental and Predicted Spectral Data of 4-Methoxybenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and predicted spectral data for **4-methoxybenzamide** (CAS: 3424-93-9), a key chemical intermediate in various synthetic pathways. By juxtaposing experimentally obtained spectra with computationally predicted values, this document aims to offer a robust analytical benchmark for identity confirmation, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectral data for **4-methoxybenzamide** across four key analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)



Assignment	Experimental Chemical Shift (δ) ppm[1]	Predicted Chemical Shift (δ) ppm	Multiplicity
-NH ₂	~7.88, ~7.24	7.55	Broad Singlet
H-2, H-6	7.89	7.87	Doublet
H-3, H-5	6.99	6.98	Doublet
-OCH₃	3.81	3.82	Singlet

Predicted data generated using an online NMR prediction tool.

Table 2: 13C NMR Spectral Data Comparison (Solvent:

DMSO-d₆)

Assignment	Experimental Data Source[2]	Predicted Chemical Shift (δ) ppm
C=O	Aldrich Chemical Company, Inc.	167.8
C-4	Aldrich Chemical Company, Inc.	161.7
C-1	Aldrich Chemical Company, Inc.	126.5
C-2, C-6	Aldrich Chemical Company, Inc.	129.6
C-3, C-5	Aldrich Chemical Company, Inc.	113.5
-OCH₃	Aldrich Chemical Company, Inc.	55.4

While a specific experimental peak list was not publicly available, PubChem confirms the existence of an experimental ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[2] Predicted data was generated using an online ¹³C NMR prediction tool.



Table 3: Infrared (IR) Spectroscopy Peak Comparison

Experimental Frequency (cm ⁻¹)[1][3]	Predicted Frequency Range (cm ⁻¹)	Assignment
3400-3100	3500 - 3300	N-H Stretch (Amide)
~3000	3100 - 3000	C-H Stretch (Aromatic)
~2950	2950 - 2850	C-H Stretch (Alkyl -OCH₃)
~1650	1690 - 1630	C=O Stretch (Amide)
~1600, ~1500	1600 - 1450	C=C Stretch (Aromatic)
~1250	1300 - 1200	C-O Stretch (Aryl Ether)

Predicted frequency ranges are based on standard IR absorption tables.

Table 4: Mass Spectrometry (MS) Fragmentation Data

Comparison

Experimental m/z[2]	Predicted m/z	Assignment
151	151.06	[M] ⁺ (Molecular Ion)
135	135.04	[M-NH ₂] ⁺ (Loss of Amine Radical)
107	107.05	[M-NH ₂ -CO] ⁺ (Subsequent loss of CO)
77	77.04	[C ₆ H ₅] ⁺ (Phenyl Cation)

Predicted fragmentation is based on common fragmentation patterns for benzamides.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.



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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of **4-methoxybenzamide** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay of 2-5 seconds.
- Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of dry 4-methoxybenzamide with approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the powder in a pellet-forming die and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of 4-methoxybenzamide (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

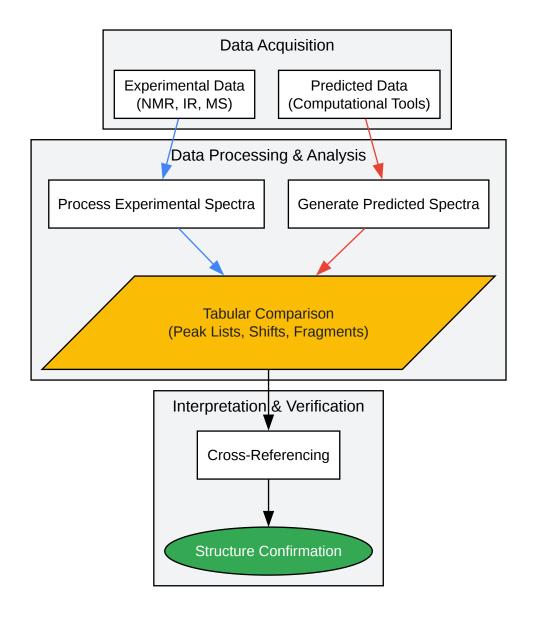


- Instrumentation: The data can be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure proper elution.
- MS Conditions: The mass spectrometer should be set to scan a mass range of m/z 40-300. A standard electron energy of 70 eV is used for ionization.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions.

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key processes and molecular information.



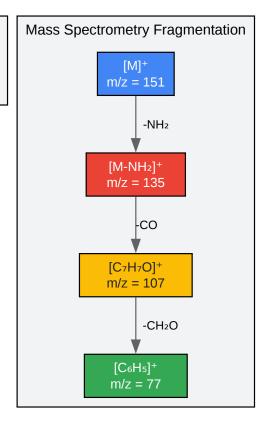


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Caption: Workflow for comparing experimental and predicted spectral data.



4-Methoxybenzamide Structure & Key Fragments



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Caption: Structure of **4-Methoxybenzamide** and its MS fragmentation.

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